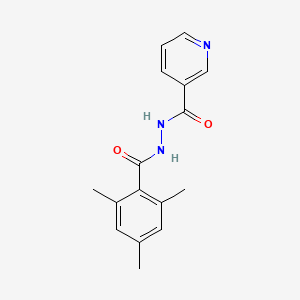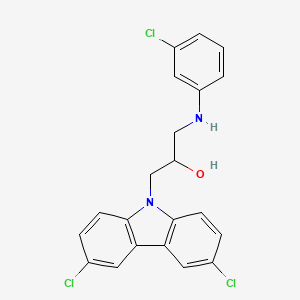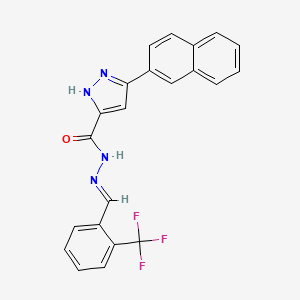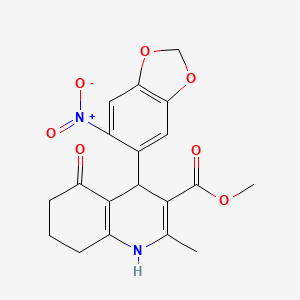
N'-(2,4,6-trimethylbenzoyl)pyridine-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2,4,6-Trimethylbenzoyl)pyridin-3-carbohydrazid ist eine synthetische organische Verbindung mit der Summenformel C16H17N3O2Diese Verbindung gehört zur Familie der Pyridin-Carbohydrazide, die wegen ihrer antimikrobiellen und antifungalen Eigenschaften untersucht wurde .
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von N’-(2,4,6-Trimethylbenzoyl)pyridin-3-carbohydrazid beinhaltet typischerweise die Reaktion von 2,4,6-Trimethylbenzoylchlorid mit Pyridin-3-carbohydrazid. Die Reaktion wird in Gegenwart einer Base, wie Triethylamin, unter Rückflussbedingungen durchgeführt. Das Produkt wird dann durch Umkristallisation gereinigt .
Industrielle Produktionsmethoden
Dazu gehören die Optimierung der Reaktionsbedingungen, wie Temperatur und Lösungsmittelwahl, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen
N’-(2,4,6-Trimethylbenzoyl)pyridin-3-carbohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können Hydrazinderivate ergeben.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine. Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und die Verwendung geeigneter Lösungsmittel, um die gewünschten Transformationen zu ermöglichen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation Oxide ergeben, während Reduktion Hydrazinderivate erzeugen kann. Substitutionsreaktionen können zu verschiedenen substituierten Pyridinderivaten führen .
Wissenschaftliche Forschungsanwendungen
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und zur Untersuchung von Reaktionsmechanismen verwendet.
Wirkmechanismus
Der Mechanismus, durch den N’-(2,4,6-Trimethylbenzoyl)pyridin-3-carbohydrazid seine Wirkungen entfaltet, beinhaltet die gezielte Ansteuerung spezifischer molekularer Pfade. So ist seine antimikrobielle Aktivität auf seine Fähigkeit zurückzuführen, essentielle Enzyme in Bakterien- und Pilzzellen zu hemmen, was zum Zelltod führt. Die Verbindung interagiert mit molekularen Zielstrukturen wie Succinatdehydrogenase und stört die Zellatmung und Energieproduktion .
Wirkmechanismus
The mechanism by which N’-(2,4,6-trimethylbenzoyl)pyridine-3-carbohydrazide exerts its effects involves targeting specific molecular pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit essential enzymes in bacterial and fungal cells, leading to cell death. The compound interacts with molecular targets such as succinate dehydrogenase, disrupting cellular respiration and energy production .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N’-(2,4,6-Trimethylbenzoyl)pyridin-3-carbohydrazid
- N’-(2,4,6-Trimethylbenzoyl)pyridin-4-carbohydrazid
- N’-(2,4,6-Trimethylbenzoyl)pyridin-2-carbohydrazid
Einzigartigkeit
N’-(2,4,6-Trimethylbenzoyl)pyridin-3-carbohydrazid sticht durch sein spezifisches Substitutionsschema am Pyridinring hervor, das seine chemische Reaktivität und biologische Aktivität beeinflusst. Im Vergleich zu seinen Analoga hat diese Verbindung eine überlegene antimikrobielle und antifungale Aktivität gezeigt, was sie zu einem wertvollen Kandidaten für weitere Forschung und Entwicklung macht .
Eigenschaften
Molekularformel |
C16H17N3O2 |
|---|---|
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
N'-(2,4,6-trimethylbenzoyl)pyridine-3-carbohydrazide |
InChI |
InChI=1S/C16H17N3O2/c1-10-7-11(2)14(12(3)8-10)16(21)19-18-15(20)13-5-4-6-17-9-13/h4-9H,1-3H3,(H,18,20)(H,19,21) |
InChI-Schlüssel |
CGBOSTIWCGFSPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NNC(=O)C2=CN=CC=C2)C |
Löslichkeit |
>42.5 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(2-methoxy-1-naphthyl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11698716.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-1H-indole-3-carbohydrazide](/img/structure/B11698719.png)
![N'-[(E)-(4-bromophenyl)methylidene]-4-(2,4-dichlorophenoxy)butanehydrazide](/img/structure/B11698722.png)

![(4E)-4-[2-(2,4-dimethylphenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11698731.png)
![N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11698732.png)
![(4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11698739.png)

![2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11698753.png)

![(5E)-3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11698773.png)
![2,2'-{benzene-1,4-diylbis[(E)methylylidene(2E)hydrazin-1-yl-2-ylidene]}bis[4-(methoxymethyl)-6-methylpyridine-3-carbonitrile]](/img/structure/B11698783.png)
